Bicyclo[4.2.0]octan-7-amine hydrochloride
Description
Bicyclo[4.2.0]octan-7-amine hydrochloride is a bicyclic amine salt with a molecular formula of C₈H₁₅N·HCl and a monoisotopic mass of 125.12045 Da for the free base . Its structure features a fused bicyclo[4.2.0]octane system, which imposes unique steric and electronic properties. The compound is listed under CAS 2299-00-5 and has synonyms such as benzocyclobuten-1-amine hydrochloride .
Properties
IUPAC Name |
bicyclo[4.2.0]octan-7-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-5-6-3-1-2-4-7(6)8;/h6-8H,1-5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGMGGLNVUTYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octan-7-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable bicyclic ketone with ammonia or an amine under reducing conditions to form the amine, followed by treatment with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. The final product is usually purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octan-7-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a wide range of substituted amines .
Scientific Research Applications
Structural Characteristics
Bicyclo[4.2.0]octan-7-amine hydrochloride features a bicyclic structure consisting of two fused cycloalkane rings with an amine group at the 7-position. This configuration imparts distinctive chemical properties, making it a valuable compound for research and development.
Scientific Research Applications
-
Medicinal Chemistry
- This compound serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its structural features facilitate interactions with biological targets, potentially leading to therapeutic applications in pain management and inflammation control.
-
Organic Synthesis
- The compound is utilized as an intermediate in the synthesis of complex organic molecules. It aids in the development of new synthetic methodologies, allowing researchers to explore diverse chemical reactions and product formations.
-
Biological Studies
- Researchers investigate the effects of this compound on biological systems, including its potential as a therapeutic agent. Preliminary studies suggest that it may exhibit analgesic and anti-inflammatory effects, although more comprehensive data is required to confirm these properties.
-
Industrial Applications
- This compound is also employed in the production of specialty chemicals and materials, contributing to advancements in various industrial processes. Its unique reactivity allows for the creation of tailored products for specific applications.
Chemical Reactions Analysis
This compound can undergo various chemical reactions:
- Oxidation : Can produce ketones or carboxylic acids.
- Reduction : Yields alcohols or amines depending on the reducing agent used.
- Substitution : Can participate in nucleophilic substitution reactions, introducing different functional groups into the molecule.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Ketones, carboxylic acids |
| Reduction | Lithium aluminum hydride, sodium borohydride | Alcohols, amines |
| Substitution | Various nucleophiles | Substituted derivatives |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems:
- Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, influencing neurotransmission and pain perception.
- Enzyme Inhibition : It could act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Case Studies
- Analgesic Activity : Preliminary studies indicate potential analgesic properties; however, comprehensive data on efficacy remains limited.
- Anti-inflammatory Effects : this compound may exhibit anti-inflammatory effects, positioning it as a candidate for further investigation in inflammatory diseases.
Mechanism of Action
The mechanism of action of Bicyclo[4.2.0]octan-7-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key differences and similarities between bicyclo[4.2.0]octan-7-amine hydrochloride and structurally related bicyclic amines:
Key Observations:
- Substituent Effects : The addition of a benzoxazolylmethyl group (as in ) increases molecular complexity and may enhance binding affinity in drug-receptor interactions .
Pharmacological and Industrial Relevance
- Stereochemical Variants : Enantiomers such as (R)- and (S)-bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride (CAS 61899-39-6 and 61341-87-5) exist, which could exhibit divergent biological activities .
Biological Activity
Bicyclo[4.2.0]octan-7-amine hydrochloride is a bicyclic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Structural Characteristics
This compound features a bicyclic structure that contributes to its rigidity and ability to interact with biological targets. The compound's unique conformation allows it to fit into specific binding sites on proteins and enzymes, facilitating studies on enzyme-substrate interactions and other biochemical processes .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Interaction : The compound may function as an agonist or antagonist at certain receptors, influencing signaling pathways and cellular responses .
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can be crucial for developing treatments for various diseases .
- Molecular Recognition : Its bicyclic structure enhances its potential for studying molecular recognition processes, providing insights into binding affinities and selectivity .
Applications in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. It has been utilized in the development of drugs aimed at modulating neurotransmitter systems, which are pivotal in treating conditions such as anxiety and depression .
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes related to metabolic pathways |
| Receptor Modulation | Acts as an agonist/antagonist at various receptors |
| Molecular Probing | Used to study enzyme-substrate interactions and biochemical processes |
| Therapeutic Potential | Potential applications in treating neurological disorders |
Case Studies and Research Findings
-
Study on Anxiety Disorders :
A study demonstrated that this compound enhanced memory function in a rat model, suggesting its potential utility in treating anxiety-related conditions such as PTSD . -
Inhibition of Anti-apoptotic Proteins :
Research indicated that derivatives of bicyclo[4.2.0]octan-7-amine showed promising activity in inhibiting anti-apoptotic proteins like Bcl-xL and Mcl-1, which are implicated in cancer progression . -
Biochemical Probes :
The compound has been effectively used as a biochemical probe to elucidate enzyme mechanisms, providing valuable insights into metabolic pathways and potential drug targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
